![molecular formula C24H30O2S3 B14741863 4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) CAS No. 5325-99-5](/img/structure/B14741863.png)
4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) is a complex organic compound with the molecular formula C24H30O2S3 . This compound features a unique structure characterized by multiple sulfur and phenyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) involves multiple steps. One common synthetic route includes the reaction of ethane-2,1-diyl disulfide with 4-phenylbutan-2-one under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) involves its interaction with molecular targets through its sulfur and phenyl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) include:
4,4’-[1,2-Ethanediylbis(sulfanediyl-4,1-butanediyl)]bis(1,3-dioxolan-2-one): This compound has a similar sulfur-containing structure but with different functional groups.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Another compound with a similar backbone but different substituents.
The uniqueness of 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) lies in its specific combination of sulfur and phenyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
5325-99-5 |
|---|---|
Molecular Formula |
C24H30O2S3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
4-[2-[2-(3-oxo-1-phenylbutyl)sulfanylethylsulfanyl]ethylsulfanyl]-4-phenylbutan-2-one |
InChI |
InChI=1S/C24H30O2S3/c1-19(25)17-23(21-9-5-3-6-10-21)28-15-13-27-14-16-29-24(18-20(2)26)22-11-7-4-8-12-22/h3-12,23-24H,13-18H2,1-2H3 |
InChI Key |
AOKADWHXGUNZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)SCCSCCSC(CC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


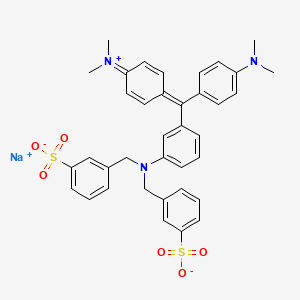
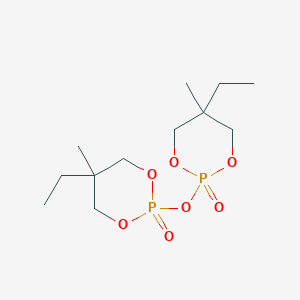
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
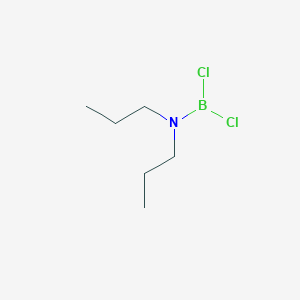
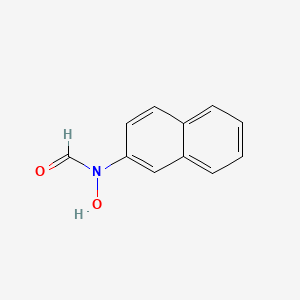
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
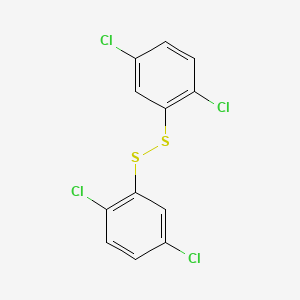
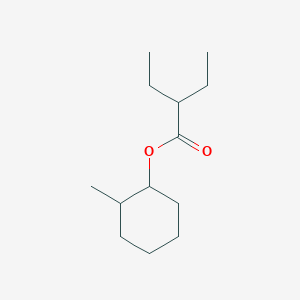
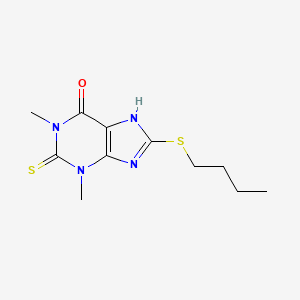
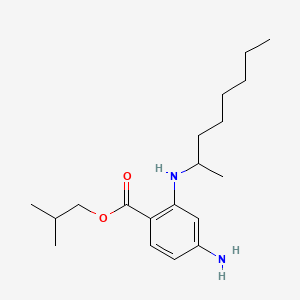
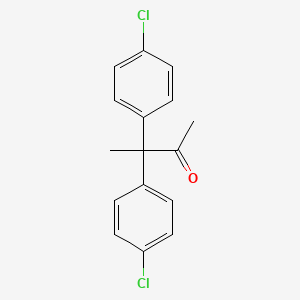
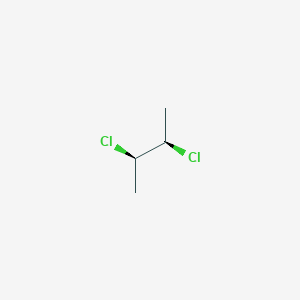
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
